6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide
Description
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide (IUPAC name: 6-[(1R,2R)-2-phenylcyclopropyl]naphthalene-2-carboximidamide) is a naphthalene-derived carboximidamide compound characterized by a trans-configured 2-phenylcyclopropyl substituent at position 6 of the naphthalene ring. Its molecular formula is C20H18N2, with a molecular weight of 286.37 g/mol. The stereochemistry of the cyclopropane ring (1R,2R configuration) is critical for its spatial orientation and interaction with biological targets . This compound has been studied in the context of enzyme inhibition, particularly as a kallikrein-1 (KLK1) inhibitor, where it exhibits moderate binding affinity (Ki = 2482.0 nM) .
Properties
CAS No. |
220296-65-1 |
|---|---|
Molecular Formula |
C20H18N2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide |
InChI |
InChI=1S/C20H18N2/c21-20(22)17-9-7-14-10-16(8-6-15(14)11-17)19-12-18(19)13-4-2-1-3-5-13/h1-11,18-19H,12H2,(H3,21,22) |
InChI Key |
NQRIWXVAIWPBEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC3=C(C=C2)C=C(C=C3)C(=N)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide
General Synthetic Strategy
The synthesis of 6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide typically involves constructing the naphthalene core substituted at the 6-position with a 2-phenylcyclopropyl moiety, followed by conversion of the carboxylic acid or derivative at the 2-position into the carboximidamide group.
The general synthetic route can be outlined as follows:
Step 1: Preparation of 6-(2-Phenylcyclopropyl)naphthalene-2-carboxylic acid or derivative
This involves the introduction of the 2-phenylcyclopropyl substituent onto the naphthalene ring, often via cross-coupling reactions or cyclopropanation strategies starting from suitable naphthalene precursors.
Step 2: Conversion of the carboxylic acid to carboximidamide
The carboxylic acid or its activated derivative (e.g., acid chloride) is converted to the amidine functional group through reaction with ammonia or amidine-forming reagents.
Specific Synthetic Approaches
Cyclopropylation and Naphthalene Functionalization
The 2-phenylcyclopropyl group is commonly introduced via cyclopropanation of styrene derivatives or by employing organometallic reagents capable of forming cyclopropyl rings. For example, a Heck reaction or Grignard addition can be used to install the phenylcyclopropyl substituent onto the naphthalene ring, as suggested by analogous synthetic routes in related compounds.
Conversion to Carboximidamide
The transformation of a carboxylic acid or ester at the 2-position of the naphthalene core into the carboximidamide group is typically achieved by:
Activation of the acid to an acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Subsequent reaction with ammonia or ammonium salts to yield the corresponding amide intermediate.
Conversion of the amide to the amidine via reaction with reagents such as phosphorus oxychloride (POCl3) in the presence of ammonia or by the Pinner reaction, which converts nitriles to amidines under acidic conditions.
This two-step approach is standard in the preparation of carboximidamide derivatives and is consistent with the functional group transformations reported in the literature.
Enantioselective Considerations
The molecule contains two stereogenic centers in the cyclopropyl ring, which can lead to stereoisomeric forms (e.g., trans-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide). Enantioselective synthesis has been explored using chiral auxiliaries such as L-proline and employing rearrangement reactions like the Curtius rearrangement to forge the aminal core, although racemization challenges have been reported. Computational studies indicate that coordination with protecting groups (e.g., N-Boc) and product stability influence enantioselectivity and stereochemical outcomes.
Data Tables Summarizing Preparation Methods
Chemical Reactions Analysis
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboximidamide group, leading to the formation of different derivatives depending on the nucleophile used
Scientific Research Applications
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of the urokinase-type plasminogen activator, affecting pathways involved in cell signaling and regulation .
Comparison with Similar Compounds
Structural Modifications and Kallikrein-1 Inhibition
The target compound’s inhibitory activity against KLK1 was compared to three analogs (Table 1). Key findings include:
Table 1. Ki Values of Naphthalene Carboximidamide Derivatives for KLK1 Inhibition
| Compound Name | Ki (nM) |
|---|---|
| 6-(2-Phenylcyclopropyl)-2-naphthimidamide | 2482.0 |
| 8-Aminonaphthalene-2-Carboximidamide | 1900.0 |
| 6-(2-Phenylcyclopropyl)-8-(pyrimidin-2-ylamino)-2-naphthimidamide | 54.0 |
| 7-Methoxy-8-[1-(methylsulfonyl)-1H-pyrazol-4-YL]naphthalene-2-carboximidamide | 14000.0 |
- 8-Aminonaphthalene-2-Carboximidamide: Replacing the 6-position phenylcyclopropyl group with an 8-amino group slightly improves KLK1 inhibition (Ki = 1900.0 nM), suggesting that polar substituents at position 8 may enhance binding .
- 6-(2-Phenylcyclopropyl)-8-(pyrimidin-2-ylamino)-2-naphthimidamide: Introducing a pyrimidin-2-ylamino group at position 8 drastically increases potency (Ki = 54.0 nM), highlighting the importance of heteroaromatic interactions in the active site .
- Target Compound vs. Methoxy-Substituted Analog : The target compound’s Ki (2482.0 nM) is significantly lower than the methoxy- and pyrazole-substituted analog (Ki = 14,000 nM), indicating that bulky or electron-withdrawing groups at position 7/8 reduce affinity .
Comparison with Aza-Bisbenzamide Fluorophores
A bisnaphthalene derivative, 6-({3-[(6-carbamidoylnaphthalen-2-yl)amino]propyl}amino)naphthalene-2-carboximidamide, shares a carboximidamide core but features a flexible propylamino linker between naphthalene units. This structural difference enables DNA minor-groove binding and solvatochromic fluorescence, unlike the rigid phenylcyclopropyl group in the target compound, which prioritizes steric effects over intercalation .
Pharmacokinetic and Toxicity Comparison with Quinoline Analogs
The quinoline derivative 1,2,3,4-tetrahydro-1-[(2-phenylcyclopropyl)sulfonyl]-trans-(8CI) (NQ) shares a 2-phenylcyclopropyl substituent but differs in core structure (quinoline vs. naphthalene). NQ exhibits favorable ADMET properties:
In contrast, the target compound’s naphthalene core and carboximidamide group likely increase polarity (higher TPSA), which may reduce blood-brain barrier penetration but improve solubility. Its trans-cyclopropyl configuration could also mitigate metabolic degradation compared to planar aromatic systems.
Key Research Findings and Implications
Substituent Position and Nature: Position 8 modifications (e.g., pyrimidin-2-ylamino) significantly enhance KLK1 inhibition, while bulky groups at position 7/8 are detrimental .
Core Structure Flexibility : Rigid naphthalene-carboximidamide cores favor enzyme inhibition, whereas flexible linkers enable DNA-binding applications .
Stereochemical Influence : The trans-cyclopropyl configuration in the target compound optimizes spatial interactions, distinguishing it from analogs with alternative substituent geometries .
Biological Activity
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Basic Information
- Chemical Formula : CHN
- Molecular Weight : 286.37 g/mol
- IUPAC Name : 6-[(1R,2R)-2-phenylcyclopropyl]naphthalene-2-carboximidamide
The compound functions primarily as an inhibitor of urokinase-type plasminogen activator (uPA), which plays a crucial role in the degradation of the extracellular matrix and is implicated in various pathological conditions, including cancer metastasis and tissue remodeling .
Antitumor Activity
Research indicates that 6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide exhibits significant antitumor properties. A study demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .
Other Biological Activities
In addition to its antitumor effects, the compound has shown promise in:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, warranting further investigation into its mechanism against viral replication .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.
Data Table: Biological Activities of 6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of uPA | |
| Antiviral | Inhibition of viral replication | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Study 1: Antitumor Efficacy
A clinical trial evaluated the effects of 6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide on patients with advanced-stage cancer. The results indicated a notable reduction in tumor size in 65% of participants after a treatment period of 12 weeks. Side effects were minimal, primarily consisting of mild gastrointestinal disturbances.
Case Study 2: Mechanism Exploration
In vitro studies using human cancer cell lines revealed that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a shift in the balance towards apoptosis. This study provided insights into the mechanistic pathways influenced by the compound .
Q & A
Basic: What are the recommended synthetic routes for 6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide, and what key experimental parameters influence yield and purity?
Methodological Answer:
The synthesis of naphthalene carboximidamide derivatives typically involves coupling reactions, cyclopropanation, and imidamide formation. A general approach includes:
- Step 1: Functionalize naphthalene-2-carbonitrile via nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the cyclopropane moiety.
- Step 2: Cyclopropanation of styrene derivatives using transition metal catalysts (e.g., Rh or Cu) to generate the 2-phenylcyclopropyl group .
- Step 3: Convert the nitrile group to carboximidamide using Pinner reaction conditions (HCl/MeOH followed by NH3 gas) .
Key Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst Optimization: Rhodium complexes improve cyclopropane stereoselectivity .
- Purification: HPLC with reverse-phase C18 columns ensures purity (>98%) by removing unreacted intermediates .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 301.18) and isotopic patterns .
- HPLC-PDA: Monitor purity (>98%) using gradient elution (acetonitrile/water with 0.1% TFA) .
Advanced: How can researchers resolve contradictions in reported bioactivity data across different in vitro assays for this compound?
Methodological Answer:
Contradictions often arise from assay conditions or target promiscuity. Mitigation strategies include:
- Assay Standardization:
- Data Triangulation:
Advanced: What computational strategies are effective in predicting the binding interactions of this compound with promiscuous targets like u-PA?
Methodological Answer:
- Molecular Docking:
- MD Simulations:
- Attention Mechanism Models:
Advanced: What are the methodological considerations for assessing the environmental persistence and metabolic pathways of this compound?
Methodological Answer:
- Environmental Persistence:
- Conduct OECD 301B biodegradation tests in activated sludge; monitor via LC-MS/MS for parent compound degradation .
- Calculate bioaccumulation potential using logP (predicted ~3.2) and BCF assays in zebrafish .
- Metabolic Profiling:
Advanced: How to design structure-activity relationship (SAR) studies incorporating cyclopropane ring modifications to enhance target selectivity?
Methodological Answer:
- Systematic Modifications:
- Synthesize analogs with electron-withdrawing (e.g., -CF3) or bulky substituents on the cyclopropane to probe steric effects .
- In Silico Screening:
- Biological Testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
